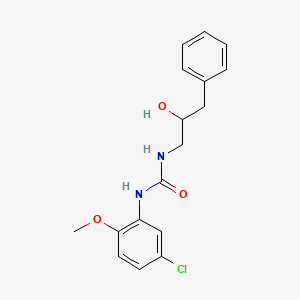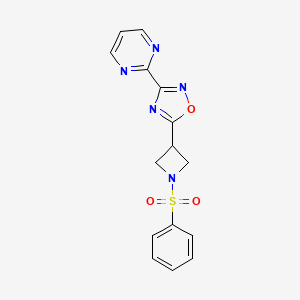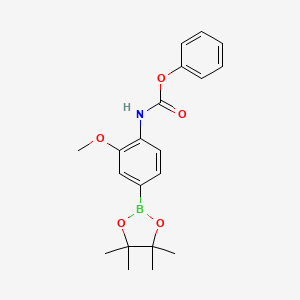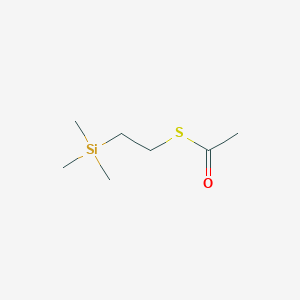![molecular formula C13H14ClN3O2 B2622007 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide CAS No. 899745-42-7](/img/structure/B2622007.png)
4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen and oxygen atoms, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide typically involves multiple steps. One common method includes the reaction of a phthalazinone derivative with a chlorinated butanamide. The process often requires the use of anhydrous solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is usually carried out at low temperatures initially and then gradually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction might produce alcohol derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile employed.
Scientific Research Applications
4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzenecarbohydrazide
- 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
Uniqueness
Compared to these similar compounds, 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide stands out due to its specific substitution pattern and the presence of the butanamide group. This unique structure can result in different reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-7-3-6-12(18)15-8-11-9-4-1-2-5-10(9)13(19)17-16-11/h1-2,4-5H,3,6-8H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDMDGRMWCZUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)

![Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B2621930.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2621935.png)



![1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide](/img/structure/B2621942.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2621943.png)

![1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2621945.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2621947.png)
